molecular formula C16H13N3O2S B3223787 Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate CAS No. 1224846-10-9

Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate

Cat. No. B3223787
M. Wt: 311.4 g/mol
InChI Key: PRCPFDYJARDFKQ-UHFFFAOYSA-N
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Patent
US08592457B2

Procedure details

Methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate (7-2, 6.5 g, 26 mmol, 1 equiv), (5-methylpyridin-3-yl)boronic acid (3.8 g, 28 mmol, 1.1 equiv), cesium carbonate (29 g, 89 mmol, 3.5 equiv) and PdCl2(dppf)-CH2Cl2 adduct (4.2 g 5.1 mmol, 0.2 equiv) were suspended in DMF (102 mL) and water (4.6 mL, 255 mmol, 10 equiv). The reaction mixture was heated for 45 minutes at 65° C., diluted with EtOAc (200 mL) and filtered through celite. The organic layer was washed with water (2×200 mL), dried over MgSO4 and concentrated. The residue was purified by normal phase column chromatography (40-80% EtOAc in hexanes) to afford the title compound (7-3) as a tan solid. ESI+MS[M+H]+C16H14N3O2S=312.1
Name
Methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
102 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
4.2 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:9]([C:12]2[S:13][CH:14]=[CH:15][N:16]=2)=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH3:17][C:18]1[CH:19]=[C:20](B(O)O)[CH:21]=[N:22][CH:23]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:17][C:18]1[CH:19]=[C:20]([C:2]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:9]([C:12]3[S:13][CH:14]=[CH:15][N:16]=3)=[CH:10][N:11]=2)[CH:21]=[N:22][CH:23]=1 |f:2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate
Quantity
6.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C(=CN1)C=1SC=CN1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
CC=1C=C(C=NC1)B(O)O
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
4.6 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
102 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
4.2 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The organic layer was washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by normal phase column chromatography (40-80% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=NC1)C1=NC=C(C(=C1)C(=O)OC)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.